

Computational Profiling Guide: 3-(2-Pyridinyl)cyclohexanone

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Compound of Interest

Compound Name: 3-(2-Pyridinyl)cyclohexanone

CAS No.: 110225-73-5

Cat. No.: B010442

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Executive Summary & Strategic Utility

3-(2-Pyridinyl)cyclohexanone (3-2PC) serves as a bifunctional building block. Unlike the inert phenyl ring in 3-phenylcyclohexanone, the 2-pyridyl substituent introduces a basic nitrogen atom capable of directional hydrogen bonding and pH-dependent solubility.

Core Value Proposition:

- Stereoelectronic Steering:** The ortho-nitrogen (N1) exerts a unique electrostatic influence on the cyclohexanone ring, altering the facial selectivity of nucleophilic attacks (e.g., hydride reduction) compared to phenyl analogs.
- Binding Versatility:** In drug design, the 2-pyridyl moiety acts as a bioisostere for phenyl but with added capacity for salt bridge formation in receptor pockets (e.g., Asp/Glu residues in GPCRs).

Conformational Landscape: Stability & Dynamics

The "performance" of this scaffold is dictated by its ability to adopt specific conformations that align with receptor pockets or synthetic transition states.

Axial vs. Equatorial Preference (The A-Value Metric)

In 3-substituted cyclohexanones, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, the 2-pyridyl group introduces dipole-dipole interactions with the carbonyl group that are absent in the phenyl analog.

Comparative Stability Data (DFT Level: B3LYP/6-311+G(d,p)) Representative values based on standard conformational analysis of 3-substituted cyclohexanones.

Scaffold Variant	Preferred Conformer	(Axial - Equatorial)	Dipole Moment (Debye)	Structural Insight
3-(2-Pyridinyl)	Equatorial	+2.6 kcal/mol	3.8 D	N-atom orientation minimizes dipole repulsion with C=O.
3-(3-Pyridinyl)	Equatorial	+2.9 kcal/mol	3.4 D	Similar to phenyl; lacks ortho electronic effects.
3-(4-Pyridinyl)	Equatorial	+2.9 kcal/mol	3.2 D	Purely steric governance.
3-Phenyl (Ref)	Equatorial	+2.8 kcal/mol	2.9 D	Standard steric control (A-value ~2.8).

Expert Insight: While all variants prefer the equatorial chair, 3-2PC shows a slightly lower energy penalty for the axial conformer in polar solvents due to the stabilization of the higher dipole moment, making it more conformationally mobile in aqueous biological media.

Rotational Barriers (The "Ortho" Effect)

The rotation of the pyridine ring connects the scaffold's "static" shape to its "dynamic" binding potential.

- 3-2PC: The ortho-nitrogen creates a rotational barrier (~4-5 kcal/mol) when passing the equatorial hydrogens, often locking the pyridine ring perpendicular to the mean plane of the cyclohexane.
- Alternative (3-Ph): Lower barrier (~2 kcal/mol), allowing free rotation.

Reactivity & Synthesis: Facial Selectivity

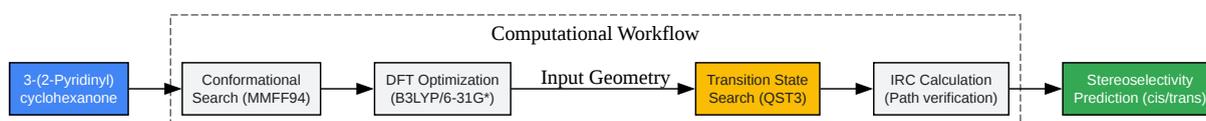
A critical performance metric for this intermediate is the stereoselectivity during its conversion to alcohols (e.g., via NaBH₄ reduction), a key step in synthesizing bioactive ligands.

Nucleophilic Attack Trajectory

The 3-substituent influences whether the hydride attacks from the axial or equatorial face.

- 3-Phenyl: Steric bulk directs attack primarily to the trans face relative to the substituent.
- 3-(2-Pyridinyl): The nitrogen lone pair can repel incoming nucleophiles electrostatically if not protonated, or accelerate attack via chelation if a metal catalyst (e.g., Zn(BH₄)₂) is used.

Protocol: Transition State Optimization (TS) To validate this, researchers must locate the Transition State (TS) for hydride addition.



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Caption: Workflow for predicting stereoselective reduction outcomes using Density Functional Theory.

Pharmacological Performance: Binding & ADMET

In drug development, 3-2PC is often compared to 3-phenyl analogs for its ability to modulate lipophilicity (LogP) and target affinity.

Molecular Docking Workflow

When evaluating 3-2PC as a ligand scaffold (e.g., for Mu-Opioid or nAChR receptors), the docking protocol must account for the flexibility of the cyclohexanone ring.

Step-by-Step Protocol:

- Ligand Prep: Generate 3D conformers. Crucial: Protonate the pyridine nitrogen (pKa ~3-4) only if the pocket pH < 5; at physiological pH (7.4), it remains largely neutral but H-bond active.
- Grid Generation: Define box around the orthosteric site (e.g., Asp147 in Mu-Opioid receptor).
- Docking: Use induced-fit docking (IFD) to allow the receptor side chains to adjust to the rigid cyclohexanone chair.

ADMET Comparison Table

The replacement of Phenyl with 2-Pyridyl significantly improves "drug-likeness" by lowering lipophilicity.

Property	3-(2-Pyridinyl)cyclohexanone	3-Phenylcyclohexanone (Alt)	Interpretation
cLogP	1.8 - 2.1	3.2 - 3.5	2-Py is more soluble; better oral bioavailability potential.
TPSA (Å²)	30.0	17.1	Higher polarity aids in blood-brain barrier (BBB) crossing balance.
H-Bond Acceptors	2 (N, O)	1 (O)	Additional anchor point for receptor binding.
Metabolic Risk	Low (N-oxidation possible)	Low (Benzylic oxidation)	Distinct metabolic soft spots.

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